FPFT-2216

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C12H12N4O3S |

|---|---|

Molecular Weight |

292.32 g/mol |

IUPAC Name |

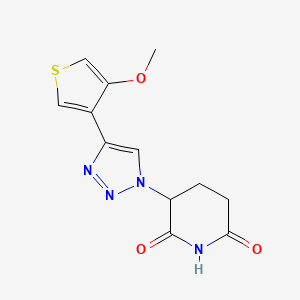

3-[4-(4-methoxythiophen-3-yl)triazol-1-yl]piperidine-2,6-dione |

InChI |

InChI=1S/C12H12N4O3S/c1-19-10-6-20-5-7(10)8-4-16(15-14-8)9-2-3-11(17)13-12(9)18/h4-6,9H,2-3H2,1H3,(H,13,17,18) |

InChI Key |

SKUSCUALKIOIST-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CSC=C1C2=CN(N=N2)C3CCC(=O)NC3=O |

Origin of Product |

United States |

Foundational & Exploratory

FPFT-2216 mechanism of action

An In-Depth Technical Guide to the Mechanism of Action of FPFT-2216

Abstract

This compound is a novel, small molecule "molecular glue" degrader with significant potential in the fields of oncology and inflammation.[1] It functions by redirecting the substrate specificity of the Cereblon (CRBN) E3 ubiquitin ligase complex (CRL4^CRBN^) to induce the ubiquitination and subsequent proteasomal degradation of neo-substrates.[2][3] The primary targets of this compound are Casein Kinase 1α (CK1α), the Ikaros family zinc finger transcription factors IKZF1 (Ikaros) and IKZF3 (Aiolos), and Phosphodiesterase 6D (PDE6D).[1][2][4] This multi-target degradation profile leads to potent anti-proliferative and immunomodulatory effects, primarily through the dual activation of the p53 tumor suppressor pathway and inhibition of pro-survival NF-κB signaling.[3][5][6] This document provides a comprehensive overview of the core mechanism of action, supported by quantitative data, experimental methodologies, and pathway visualizations.

Core Mechanism of Action: Molecular Glue-Mediated Degradation

This compound is an immunomodulatory drug (IMiD) derivative that binds to the CRBN substrate receptor of the CRL4^CRBN^ E3 ubiquitin ligase.[2] This binding event creates a novel protein-protein interaction surface, enabling the recruitment of specific neo-substrates that would not normally be recognized by CRBN. For this compound, these substrates include CK1α, IKZF1, IKZF3, and PDE6D.[4]

Once the ternary complex (CRBN-FPFT-2216-Substrate) is formed, the E3 ligase machinery facilitates the transfer of ubiquitin molecules from a charged E2 ubiquitin-conjugating enzyme to lysine residues on the surface of the target protein. The resulting polyubiquitin chain acts as a recognition signal for the 26S proteasome, which then unfolds and degrades the target protein.[3] This catalytic process allows a single molecule of this compound to induce the degradation of multiple target protein molecules.

Figure 1. Mechanism of this compound-induced protein degradation.

Downstream Signaling Pathways

The degradation of CK1α is a key driver of this compound's anti-cancer effects, particularly in hematopoietic malignancies.[3][5] This action simultaneously impacts two critical signaling pathways: p53 and NF-κB.

Activation of p53 Signaling

CK1α is known to phosphorylate MDM2, the primary E3 ubiquitin ligase for the tumor suppressor p53, promoting its stability and activity. By degrading CK1α, this compound destabilizes MDM2, leading to the accumulation and activation of p53.[3] Activated p53 then transcriptionally upregulates its target genes, including the cell cycle inhibitor p21 (CDKN1A) and MDM2 itself (in a negative feedback loop), resulting in cell cycle arrest and apoptosis.[5]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Development of PDE6D and CK1α Degraders Through Chemical Derivatization of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. aacrjournals.org [aacrjournals.org]

- 6. This compound, a Novel Anti-lymphoma Compound, Induces Simultaneous Degradation of IKZF1/3 and CK1α to Activate p53 and Inhibit NFκB Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

FPFT-2216: A Technical Guide to a Novel Molecular Glue Degrader

For Researchers, Scientists, and Drug Development Professionals

Abstract

FPFT-2216 is a novel small molecule compound identified as a "molecular glue" that induces the degradation of multiple protein targets through the ubiquitin-proteasome system. By hijacking the CRL4CRBN E3 ubiquitin ligase, this compound effectively promotes the degradation of key cellular proteins, including the zinc finger transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), as well as casein kinase 1α (CK1α) and phosphodiesterase 6D (PDE6D).[1][2][3][4][5] This targeted protein degradation leads to potent anti-proliferative effects in various cancer cell lines, particularly those of hematopoietic origin, and modulates key signaling pathways such as p53 and NF-κB.[6][7][8][9] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data on its activity, detailed experimental protocols for its characterization, and visualizations of the relevant biological pathways and experimental workflows.

Introduction to this compound

This compound is a synthetic, low molecular weight compound that functions as a molecular glue.[2][6] Unlike traditional enzyme inhibitors or receptor antagonists, molecular glues act by inducing proximity between an E3 ubiquitin ligase and a target protein (neosubstrate) that would not normally interact. This induced proximity leads to the ubiquitination and subsequent degradation of the target protein by the proteasome. This compound has emerged as a promising therapeutic candidate for cancers and inflammatory diseases due to its ability to degrade multiple high-value targets.[1][2]

Chemical Structure:

Mechanism of Action

This compound exerts its effects by recruiting specific neosubstrates to the Cereblon (CRBN) component of the Cullin-RING E3 ubiquitin ligase complex CRL4CRBN.[4] This interaction facilitates the transfer of ubiquitin from the E2 conjugating enzyme to the neosubstrate, marking it for degradation by the 26S proteasome. The simultaneous degradation of multiple targets contributes to its potent and multi-faceted anti-cancer activity.[6]

Figure 1: Mechanism of this compound-induced protein degradation.

Target Proteins and Downstream Signaling

This compound induces the degradation of several key proteins involved in cancer pathogenesis:

-

IKZF1 (Ikaros) and IKZF3 (Aiolos): These are lymphoid transcription factors essential for the survival of multiple myeloma cells.[11][12][13] Their degradation is a clinically validated mechanism for treating this disease.

-

CK1α (Casein Kinase 1α): CK1α is implicated in the pathogenesis of various cancers. Its degradation by this compound leads to the activation of the p53 signaling pathway, a critical tumor suppressor pathway.[6][7][8][14]

-

PDE6D (Phosphodiesterase 6D): This protein acts as a chaperone for prenylated proteins, including KRAS.[4]

The degradation of these targets by this compound results in two major downstream effects:

-

Activation of the p53 Signaling Pathway: Degradation of CK1α stabilizes and activates p53, leading to the upregulation of its transcriptional targets like p21 and MDM2, which in turn induces cell cycle arrest and apoptosis.[6][7][14]

-

Inhibition of the NF-κB Signaling Pathway: this compound-mediated degradation of CK1α also leads to decreased activity of the CARD11/BCL10/MALT1 (CBM) complex, which is a key regulator of the NF-κB pathway.[6][7] This results in the inhibition of IκBα and NF-κB phosphorylation, suppressing pro-survival signaling.[6][7]

Figure 2: Downstream signaling effects of this compound.

Quantitative Data

The following tables summarize the quantitative data available for this compound's activity in various preclinical models.

Table 1: In Vitro Anti-proliferative Activity of this compound [6]

| Cell Line | Cancer Type | IC50 (µmol/L) |

| OCI-Ly3 | Diffuse Large B-cell Lymphoma (DLBCL) | 0.090 |

| Z-138 | Mantle Cell Lymphoma (MCL) | 0.140 |

| RS4;11 | Acute Lymphoblastic Leukemia (ALL) | 0.351 |

| Kasumi-10 | Acute Myeloid Leukemia (AML) | 0.093 |

| Lenalidomide | Various Hematological Malignancies | > 10 |

| Pomalidomide | Various Hematological Malignancies | > 10 |

| Avadomide | Various Hematological Malignancies | > 10 |

| Iberdomide | Various Hematological Malignancies | > 10 |

Table 2: In Vitro Protein Degradation by this compound in MOLT4 Cells [1][2]

| Target Protein | Concentration | Time | Degradation Level |

| PDE6D | 1 µM | 2 hours | Complete degradation |

| PDE6D | 1 µM | 24 hours | Sustained degradation |

| PDE6D | 8 nM | 4 hours | > 50% degradation |

| PDE6D, IKZF1, IKZF3, CK1α | 200 nM | 4 hours | Maximum degradation |

Table 3: In Vivo Activity of this compound [2]

| Animal Model | Dosage | Route of Administration | Observed Effect |

| CRBNI391V Mice | 30 mg/kg | p.o. or i.p. | Significant degradation of CK-1α and IKZF1 |

| Human Lymphoma Xenograft | Not Specified | Not Specified | Rapid tumor regression[6] |

Experimental Protocols

This section provides an overview of key experimental methodologies for the characterization of molecular glue compounds like this compound.

Cell Viability and Proliferation Assays

-

Objective: To determine the anti-proliferative effects of this compound on cancer cell lines.

-

Methodology:

-

Seed cancer cell lines (e.g., DLBCL, MCL, ALL) in 96-well plates at an appropriate density.

-

Treat the cells with a serial dilution of this compound or control compounds (e.g., lenalidomide, pomalidomide) for a specified duration (e.g., 72 hours).

-

Assess cell viability using a colorimetric assay such as MTS or a fluorescence-based assay like CellTiter-Glo®.

-

Measure the absorbance or luminescence and calculate the half-maximal inhibitory concentration (IC50) values by fitting the data to a dose-response curve.

-

Western Blotting for Protein Degradation

-

Objective: To qualitatively and semi-quantitatively assess the degradation of target proteins.

-

Methodology:

-

Culture cells (e.g., MOLT4, Z-138) and treat with various concentrations of this compound for different time points.

-

Lyse the cells and determine the total protein concentration using a BCA or Bradford assay.

-

Separate equal amounts of protein lysate by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

-

Block the membrane and probe with primary antibodies specific for the target proteins (IKZF1, IKZF3, CK1α, p53, etc.) and a loading control (e.g., GAPDH, β-actin).

-

Incubate with appropriate HRP-conjugated secondary antibodies and detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Quantify band intensities using densitometry software.[6]

-

Ternary Complex Formation Assays

-

Objective: To demonstrate the formation of the ternary complex between the E3 ligase, this compound, and the neosubstrate.

-

Methodology (e.g., using AlphaLISA or TR-FRET):

-

Recombinantly express and purify the components: CRBN-DDB1 complex, the neosubstrate (e.g., IKZF1), and appropriate tags (e.g., GST, FLAG).

-

In a microplate, combine the tagged proteins with varying concentrations of this compound.

-

Add donor and acceptor beads (for AlphaLISA) or fluorescently labeled antibodies (for TR-FRET) that specifically bind to the tags on the proteins.

-

Incubate to allow for complex formation and signal generation.

-

Measure the signal (luminescence or fluorescence resonance energy transfer) which is proportional to the amount of ternary complex formed. A characteristic "hook effect" may be observed at high compound concentrations due to the formation of binary complexes.[15][16]

-

In Vitro Ubiquitination Assays

-

Objective: To confirm that the neosubstrate is ubiquitinated in the presence of this compound.

-

Methodology:

-

Assemble a reaction mixture containing recombinant E1 activating enzyme, E2 conjugating enzyme, the CRL4CRBN E3 ligase complex, ubiquitin, ATP, and the neosubstrate.

-

Add this compound or a vehicle control to the reaction.

-

Incubate the reaction at 37°C for a defined period.

-

Stop the reaction and analyze the ubiquitination of the neosubstrate by Western blotting using an antibody against the neosubstrate or ubiquitin. An upward shift in the molecular weight of the neosubstrate indicates polyubiquitination.

-

Figure 3: Experimental workflow for this compound characterization.

Conclusion

This compound is a potent molecular glue degrader with a unique multi-targeting profile that translates into significant anti-cancer activity in preclinical models.[6] Its ability to simultaneously degrade IKZF1/3 and CK1α provides a dual mechanism of action, activating tumor suppressor pathways while inhibiting pro-survival signaling.[6][7][8][9] The data and experimental methodologies presented in this guide offer a comprehensive resource for researchers and drug developers interested in the further investigation and potential clinical development of this compound and other novel molecular glue degraders. Further optimization of this scaffold may lead to the development of even more selective and potent degraders for a range of therapeutic applications.[4][5]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. file.glpbio.com [file.glpbio.com]

- 3. tenovapharma.com [tenovapharma.com]

- 4. Development of PDE6D and CK1α Degraders Through Chemical Derivatization of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. This compound, a Novel Anti-lymphoma Compound, Induces Simultaneous Degradation of IKZF1/3 and CK1α to Activate p53 and Inhibit NFκB Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. aacrjournals.org [aacrjournals.org]

- 9. This compound, a Novel Anti-lymphoma Compound, Induces Simultaneous Degradation of IKZF1/3 and CK1α to Activate p53 and Inhibit NFκB Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 11. Structural rationalization of GSPT1 and IKZF1 degradation by thalidomide molecular glue derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A First-in-class Molecular Glue Degrader for the Treatment of Cancers - Protheragen [protheragen.com]

- 13. protheragen.com [protheragen.com]

- 14. researchgate.net [researchgate.net]

- 15. resources.revvity.com [resources.revvity.com]

- 16. Ternary Complex Formation [promega.com]

FPFT-2216: An In-Depth Technical Guide to its Target Protein Degradation Profile

For Researchers, Scientists, and Drug Development Professionals

Abstract

FPFT-2216 is a novel small molecule "molecular glue" degrader that has demonstrated significant potential in preclinical studies for the treatment of hematopoietic malignancies. This document provides a comprehensive technical overview of the target protein degradation profile of this compound, its mechanism of action, and the downstream cellular consequences. Detailed experimental protocols and data are presented to facilitate further research and development of this compound and its derivatives.

Introduction

This compound is a potent and selective degrader of several key cellular proteins implicated in cancer pathogenesis. It acts as a molecular glue, inducing proximity between the E3 ubiquitin ligase Cereblon (CRBN) and its target proteins, leading to their ubiquitination and subsequent degradation by the proteasome. The primary targets of this compound include Ikaros (IKZF1), Aiolos (IKZF3), Casein Kinase 1 alpha (CK1α), and Phosphodiesterase 6D (PDE6D).[1][2][3] This multi-targeted degradation profile results in potent anti-proliferative and pro-apoptotic effects in various cancer cell lines, particularly those of lymphoid origin.[4][5][6]

Target Protein Degradation Profile

The degradation of specific target proteins by this compound has been quantified across various cell lines and experimental conditions. The following tables summarize the available data on the degradation potency (DC50) and maximum degradation (Dmax) for each target.

Table 1: In Vitro Degradation of Target Proteins by this compound in MOLT-4 Cells

| Target Protein | Concentration | Treatment Duration | % Degradation | Reference |

| PDE6D | 8 nM | 4 hours | > 50% | [1] |

| PDE6D | 200 nM | 4 hours | Maximum Degradation | [1] |

| IKZF1 | 200 nM | 4 hours | Maximum Degradation | [1] |

| IKZF3 | 200 nM | 4 hours | Maximum Degradation | [1] |

| CK1α | 200 nM | 4 hours | Maximum Degradation | [1] |

| PDE6D | 1 µM | 2 hours | Complete Degradation | [1] |

| PDE6D | 1 µM | 24 hours | Sustained Degradation | [1] |

Table 2: In Vitro Degradation of Target Proteins by this compound in Various Lymphoid Tumor Cell Lines

| Cell Line | Target Protein | Treatment Duration | Key Observations | Reference |

| Z-138 | CK1α | 6 hours | Concentration-dependent degradation | [7] |

| RS4;11 | CK1α | 6 hours | Concentration-dependent degradation | [7] |

| RI-1 | CK1α | 24 hours | Concentration-dependent degradation | [7] |

Table 3: In Vivo Degradation of Target Proteins by this compound in CRBN I391V Mice

| Target Protein | Dose | Route of Administration | Key Observations | Reference |

| CK1α | 30 mg/kg | p.o. or i.p. | Significant degradation | [1] |

| IKZF1 | 30 mg/kg | p.o. or i.p. | Significant degradation | [1] |

Mechanism of Action

This compound functions as a molecular glue to induce the degradation of its target proteins via the ubiquitin-proteasome system.

Caption: this compound mechanism of action.

Downstream Signaling Pathways

The degradation of CK1α and IKZF1/3 by this compound leads to the modulation of key signaling pathways involved in cancer cell proliferation and survival, namely the p53 and NF-κB pathways.

Activation of the p53 Signaling Pathway

Degradation of CK1α by this compound leads to the stabilization and activation of the tumor suppressor p53.[4][5] This results in the transcriptional upregulation of p53 target genes, such as p21 and MDM2, leading to cell cycle arrest and apoptosis.[4][5]

Caption: p53 pathway activation by this compound.

Inhibition of the NF-κB Signaling Pathway

This compound-mediated degradation of CK1α also results in the inhibition of the NF-κB signaling pathway.[4][5] This occurs through the disruption of the CARD11/BCL10/MALT1 (CBM) complex, which is crucial for NF-κB activation in lymphoid cells.[4][5] The inhibition of NF-κB, a key driver of proliferation and survival in many lymphomas, contributes to the anti-tumor activity of this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Development of PDE6D and CK1α Degraders Through Chemical Derivatization of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 4. researchgate.net [researchgate.net]

- 5. This compound, a Novel Anti-lymphoma Compound, Induces Simultaneous Degradation of IKZF1/3 and CK1α to Activate p53 and Inhibit NFκB Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound, a Novel Anti-lymphoma Compound, Induces Simultaneous Degradation of IKZF1/3 and CK1α to Activate p53 and Inhibit NFκB Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

FPFT-2216: A Technical Whitepaper on a Novel Molecular Glue Degrader

For Researchers, Scientists, and Drug Development Professionals

Abstract

FPFT-2216 is a novel, potent, small molecule "molecular glue" degrader with significant anti-tumor activity, particularly in hematopoietic malignancies such as multiple myeloma and lymphoma.[1][2][3][4] This document provides a comprehensive technical overview of the discovery, synthesis, mechanism of action, and key experimental data related to this compound. It is intended to serve as a resource for researchers and drug development professionals interested in the therapeutic potential of this compound and the broader field of targeted protein degradation.

Discovery and Synthesis

The discovery of this compound originated from a research initiative to identify novel therapeutic agents for multiple myeloma with a distinct chemical scaffold from existing immunomodulatory drugs (IMiDs).[3][4] Through the application of the Huisgen cycloaddition reaction, a lead compound, 3-(4-(thiophen-3-yl)-1H-1,2,3-triazol-1-yl)piperidine-2,6-dione (FPFT-2127), was identified.[3][4] Subsequent optimization of this lead compound led to the development of this compound, which demonstrated enhanced anti-tumor properties.[3][4]

Synthesis Protocol

The synthesis of this compound is achieved through a copper(II)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.[5]

Reactants:

-

3-ethynyl-4-methoxythiophene

-

3-azidopiperidine-2,6-dione

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate

Solvent:

-

Dimethylformamide (DMF) / Water (H₂O) mixture

Procedure:

-

Dissolve 3-ethynyl-4-methoxythiophene and 3-azidopiperidine-2,6-dione in a 2:1 mixture of DMF and water.

-

Add CuSO₄·5H₂O and sodium ascorbate to the reaction mixture.

-

Stir the reaction mixture at room temperature for 6 hours.

-

Purify the crude product directly via preparative HPLC to yield this compound as a white solid.[5]

Mechanism of Action

This compound functions as a molecular glue, inducing the degradation of specific target proteins through the ubiquitin-proteasome system.[5][6] This action is mediated by the Cereblon (CRBN) E3 ubiquitin ligase complex (CRL4-CRBN).[5] this compound redirects the activity of this complex to degrade proteins that are not its native substrates.

The primary targets of this compound-induced degradation are:

The simultaneous degradation of these proteins, particularly CK1α and IKZF1/3, leads to two major downstream anti-cancer effects: the activation of the p53 signaling pathway and the inhibition of the NF-κB signaling pathway.[1][2][7]

Biological Activity and Efficacy

This compound has demonstrated potent anti-proliferative activity across a range of lymphoid tumor cell lines.[1] Notably, it exhibits stronger inhibitory effects than established thalidomide derivatives like lenalidomide and pomalidomide in certain cell lines.[1]

In Vitro Efficacy

The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values of this compound in various human lymphoma and leukemia cell lines.

| Cell Line | Cancer Type | IC₅₀ (µmol/L) |

| OCI-Ly3 | Diffuse Large B-cell Lymphoma | 0.090 |

| Z-138 | Mantle Cell Lymphoma | 0.140 |

| RS4;11 | Acute Lymphoblastic Leukemia | 0.351 |

| Kasumi-10 | Acute Myeloid Leukemia | 0.093 |

| Reference Compounds | ||

| Lenalidomide | Multiple Myeloma | > 10 |

| Pomalidomide | Multiple Myeloma | > 10 |

| Avadomide | Multiple Myeloma | > 10 |

| Iberdomide | Multiple Myeloma | > 10 |

Data sourced from a study on the anti-lymphoma activity of this compound.[1]

In Vivo Efficacy

In preclinical xenograft models, this compound has shown significant anti-tumor activity. When combined with an MDM2 inhibitor, it induced rapid and sustained tumor regression in mice with subcutaneously transplanted human lymphoma cells.[1][2][3][8] Furthermore, this compound enhanced the anti-tumor effects of the monoclonal antibody rituximab.[1][2][8] In a patient-derived diffuse large B-cell lymphoma xenograft model, this compound also demonstrated notable antitumor activity.[1][2]

Experimental Protocols

Cell Proliferation Assay

This protocol outlines the methodology for assessing the anti-proliferative activity of this compound.

Procedure:

-

Lymphoid tumor cell lines are seeded in 96-well plates.[9]

-

The cells are treated with a range of concentrations of this compound.[9]

-

The plates are incubated for 3 days at 37°C in a 5% CO₂ atmosphere.[9]

-

A cell viability reagent, such as CellTiter-Glo®, is added to each well.

-

Luminescence is measured using a plate reader to quantify the number of viable cells.

-

The half-maximal inhibitory concentration (IC₅₀) is calculated from the dose-response curves.

Western Blotting for Protein Degradation

This protocol is used to quantify the degradation of target proteins following treatment with this compound.

Procedure:

-

Culture cells (e.g., MOLT4) and treat with this compound at various concentrations and for different durations.

-

Lyse the cells to extract total protein.

-

Determine the protein concentration of the lysates using a protein assay kit (e.g., BCA or Bradford).

-

Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific for the target proteins (CK1α, IKZF1, IKZF3, PDE6D) and a loading control (e.g., GAPDH).

-

Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Quantify the band intensities to determine the extent of protein degradation relative to the loading control.

Conclusion

This compound is a promising preclinical candidate with a novel mechanism of action that involves the targeted degradation of multiple key oncoproteins. Its potent in vitro and in vivo anti-tumor activity, particularly in lymphoid malignancies, warrants further investigation and development. This document provides a foundational understanding of this compound for researchers and clinicians working on the next generation of cancer therapeutics. Further derivatization of the this compound scaffold has also led to the development of more selective degraders of PDE6D (TMX-4100) and CK1α (TMX-4116), highlighting the potential for developing highly specific molecular glues.[5][10][11]

References

- 1. This compound, a Novel Anti-lymphoma Compound, Induces Simultaneous Degradation of IKZF1/3 and CK1α to Activate p53 and Inhibit NFκB Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 4. Design, synthesis, and evaluation of a novel protein degrader this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Development of PDE6D and CK1α Degraders Through Chemical Derivatization of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. This compound, a Novel Anti-lymphoma Compound, Induces Simultaneous Degradation of IKZF1/3 and CK1α to Activate p53 and Inhibit NFκB Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. aacrjournals.org [aacrjournals.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. medchemexpress.com [medchemexpress.com]

FPFT-2216: A Technical Guide to its Dual Degradation of CK1α and IKZF1/3

For Researchers, Scientists, and Drug Development Professionals

Abstract

FPFT-2216 is a novel small molecule "molecular glue" that induces the degradation of two key cellular proteins: casein kinase 1α (CK1α) and the Ikaros family zinc finger proteins 1 and 3 (IKZF1/3). This dual-targeting activity is achieved by redirecting the substrate specificity of the Cereblon (CRBN) E3 ubiquitin ligase complex. The degradation of these proteins has significant downstream effects, including the activation of the p53 tumor suppressor pathway and the inhibition of the NF-κB signaling pathway, making this compound a promising therapeutic candidate for hematological malignancies, particularly lymphoma. This document provides a comprehensive technical overview of this compound, including its mechanism of action, quantitative degradation data, and detailed experimental protocols.

Mechanism of Action

This compound functions as a molecular glue, bringing together the E3 ubiquitin ligase substrate receptor CRBN and the neosubstrates CK1α and IKZF1/3.[1] This induced proximity leads to the polyubiquitination of CK1α and IKZF1/3, marking them for subsequent degradation by the 26S proteasome.[1][2] This degradation is CRBN-dependent, as evidenced by the lack of activity in CRBN-null cells.[2] The simultaneous degradation of these targets leads to a potent anti-proliferative effect in cancer cells.

The degradation of CK1α leads to the stabilization and activation of the p53 signaling pathway.[3][4] This, in turn, induces the expression of p53 target genes such as p21 and MDM2, resulting in cell cycle arrest and apoptosis.[3][4] Furthermore, the degradation of CK1α has been shown to inhibit the CARD11/BCL10/MALT1 (CBM) complex, a key component of the NF-κB signaling pathway.[3][4] This inhibition leads to decreased phosphorylation of IκBα and subsequent suppression of NF-κB activity, which is crucial for the survival of certain lymphoma subtypes.[3][4]

The degradation of the lymphoid transcription factors IKZF1 (Ikaros) and IKZF3 (Aiolos) is a well-established mechanism for the anti-myeloma and immunomodulatory effects of related compounds.[1] In the context of lymphoma, the depletion of IKZF1/3 also contributes to the anti-tumor activity of this compound.[5]

This compound signaling pathway.

Quantitative Data

In Vitro Degradation of CK1α and IKZF1/3

The degradation of CK1α, IKZF1, and IKZF3 by this compound has been quantified in various cell lines. The following tables summarize the key findings.

Table 1: Dose-Dependent Degradation of Target Proteins by this compound in MOLT-4 Cells

| Target Protein | Concentration | Treatment Time | Degradation Level |

| CK1α | 200 nM | 4 hours | Maximum Degradation |

| IKZF1 | 200 nM | 4 hours | Maximum Degradation |

| IKZF3 | 200 nM | 4 hours | Maximum Degradation |

| PDE6D | 8 nM | 4 hours | >50% Degradation |

| PDE6D | 200 nM | 4 hours | Maximum Degradation |

Data extracted from a study by Teng et al.[2]

Table 2: Time-Dependent Degradation of PDE6D by this compound (1 µM) in MOLT-4 Cells

| Treatment Time | Degradation Level |

| 2 hours | Complete Degradation |

| 4 hours | Sustained Degradation |

| 6 hours | Sustained Degradation |

| 16 hours | Sustained Degradation |

| 24 hours | Sustained Degradation |

Data extracted from a study by Teng et al.[2]

Anti-proliferative Activity in Lymphoma Cell Lines

This compound exhibits potent anti-proliferative activity across a range of lymphoma cell lines. The half-maximal inhibitory concentration (IC50) values are presented in the table below.

Table 3: IC50 Values of this compound in Various Lymphoid Tumor Cell Lines

| Cell Line | Tumor Type | IC50 (µmol/L) |

| OCI-Ly3 | DLBCL (non-GCB) | 0.090 |

| Z-138 | MCL | 0.140 |

| RS4;11 | ALL | 0.351 |

| Kasumi-10 | - | 0.093 |

Data from a study by Fujiwara et al.[5]

Experimental Protocols

Western Blotting for Protein Degradation

This protocol describes a general method for assessing the degradation of CK1α and IKZF1/3 following treatment with this compound.

1. Cell Culture and Treatment:

-

Seed lymphoma cell lines (e.g., Z-138, OCI-Ly3) in appropriate culture medium.[4]

-

Treat cells with varying concentrations of this compound or vehicle control (e.g., DMSO) for the desired time points (e.g., 6 or 24 hours).[4]

2. Cell Lysis:

-

Harvest cells by centrifugation and wash with ice-cold PBS.

-

Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Incubate on ice for 30 minutes, followed by centrifugation to pellet cell debris.

3. Protein Quantification:

-

Determine the protein concentration of the supernatant using a BCA or Bradford protein assay.

4. SDS-PAGE and Western Blotting:

-

Denature protein lysates by boiling in Laemmli sample buffer.

-

Load equal amounts of protein per lane onto an SDS-polyacrylamide gel.

-

Separate proteins by electrophoresis.

-

Transfer proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against CK1α, IKZF1, IKZF3, and a loading control (e.g., GAPDH) overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Western Blotting Workflow.

Cell Viability Assay

This protocol outlines a method for determining the anti-proliferative effects of this compound.

1. Cell Seeding:

-

Seed lymphoid tumor cell lines in a 96-well plate at an appropriate density.[5]

2. Compound Treatment:

-

Treat the cells with a serial dilution of this compound or vehicle control.[5]

-

Incubate the plate for a specified period (e.g., 3 days) at 37°C in a 5% CO2 incubator.[5]

3. Viability Measurement:

-

Add a cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay) to each well according to the manufacturer's instructions.

-

Incubate for the recommended time to allow for signal stabilization.

-

Measure the luminescence or absorbance using a plate reader.

4. Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle-treated control.

-

Determine the IC50 value by plotting the cell viability against the log of the compound concentration and fitting the data to a dose-response curve.

Cell Viability Assay Workflow.

In Vivo Tumor Xenograft Studies

This protocol provides a general framework for evaluating the in vivo efficacy of this compound.

1. Animal Model:

-

Use immunodeficient mice (e.g., NOD/SCID or NSG mice).

-

Subcutaneously implant a human lymphoma cell line (e.g., Z-138) to establish tumors.[4]

2. Treatment Regimen:

-

Once tumors reach a palpable size, randomize the mice into treatment and control groups.

-

Administer this compound (e.g., 10 mg/kg) and/or other agents (e.g., siremadlin at 100 mg/kg) or vehicle control orally or via intraperitoneal injection.[4]

-

Follow a defined treatment schedule (e.g., once daily for 5 consecutive days per week for 3 weeks).[4]

3. Tumor Growth Monitoring:

-

Measure tumor volume using calipers at regular intervals throughout the study.

-

Monitor the body weight of the mice as an indicator of toxicity.

4. Data Analysis:

-

Plot the mean tumor volume over time for each treatment group.

-

Perform statistical analysis to determine the significance of any anti-tumor effects.

Logical Relationship of Dual-Targeting Mechanism

The dual degradation of CK1α and IKZF1/3 by this compound results in a synergistic anti-lymphoma effect through the modulation of independent but complementary signaling pathways.

Logical relationship of this compound's dual action.

Conclusion

This compound is a potent dual degrader of CK1α and IKZF1/3 with significant anti-proliferative activity in lymphoid tumor cells. Its well-defined mechanism of action, involving the activation of p53 and inhibition of NF-κB signaling, provides a strong rationale for its further development as a therapeutic agent for hematopoietic malignancies. The data and protocols presented in this guide offer a valuable resource for researchers and drug development professionals working on this promising compound and in the broader field of targeted protein degradation.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Development of PDE6D and CK1α Degraders Through Chemical Derivatization of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound, a Novel Anti-lymphoma Compound, Induces Simultaneous Degradation of IKZF1/3 and CK1α to Activate p53 and Inhibit NFκB Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. This compound, a Novel Anti-lymphoma Compound, Induces Simultaneous Degradation of IKZF1/3 and CK1α to Activate p53 and Inhibit NFκB Signaling - PMC [pmc.ncbi.nlm.nih.gov]

The Molecular Glue FPFT-2216: A Technical Guide to its Activation of the p53 Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals

Abstract

FPFT-2216 is a novel molecular glue compound that has demonstrated potent anti-tumor activity, particularly in hematopoietic malignancies.[1] Its mechanism of action involves the targeted degradation of several key cellular proteins, leading to the activation of the p53 tumor suppressor pathway. This technical guide provides an in-depth overview of the effects of this compound on p53 signaling, including quantitative data on its activity, detailed experimental protocols for assessing its effects, and visual representations of the underlying molecular pathways and experimental workflows.

Introduction

The p53 tumor suppressor protein plays a critical role in maintaining genomic stability and preventing tumorigenesis. In response to cellular stress, such as DNA damage, p53 is activated and orchestrates a variety of cellular responses, including cell cycle arrest, apoptosis, and DNA repair. The activity of p53 is tightly regulated, primarily through its interaction with the E3 ubiquitin ligase MDM2, which targets p53 for proteasomal degradation.

This compound is a small molecule that acts as a "molecular glue," inducing the degradation of specific target proteins through the CRL4CRBN E3 ubiquitin ligase complex.[2] A key target of this compound relevant to the p53 pathway is Casein Kinase 1α (CK1α).[1][3] CK1α is known to negatively regulate p53.[4] By inducing the degradation of CK1α, this compound effectively removes this inhibitory signal, leading to the stabilization and activation of p53.[1][3] This guide will explore the downstream consequences of this activation and the experimental methodologies used to characterize it.

Data Presentation

The following tables summarize the quantitative data regarding the anti-proliferative activity of this compound in various lymphoma cell lines.

Table 1: In Vitro Anti-proliferative Activity of this compound in Lymphoma Cell Lines [5]

| Cell Line | Lymphoma Subtype | IC50 (µM) |

| OCI-Ly3 | Diffuse Large B-cell Lymphoma (DLBCL) | 0.090 |

| Z-138 | Mantle Cell Lymphoma (MCL) | 0.140 |

| RS4;11 | Acute Lymphoblastic Leukemia (ALL) | 0.351 |

| Kasumi-10 | Acute Myeloid Leukemia (AML) | 0.093 |

Signaling Pathway and Mechanism of Action

This compound activates the p53 signaling pathway primarily through the degradation of CK1α. The following diagram illustrates this mechanism.

Caption: this compound mediated activation of the p53 signaling pathway.

Experimental Protocols

The following are detailed, representative protocols for key experiments used to characterize the effects of this compound on the p53 signaling pathway.

Western Blotting for p53, p21, and MDM2

This protocol describes the detection and quantification of p53, p21, and MDM2 protein levels in cells treated with this compound.

Materials:

-

Lymphoma cell lines (e.g., OCI-Ly3, Z-138)

-

This compound

-

DMSO (vehicle control)

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF membranes

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (anti-p53, anti-p21, anti-MDM2, anti-GAPDH or β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Culture and Treatment: Seed cells at an appropriate density and allow them to adhere overnight. Treat cells with various concentrations of this compound or DMSO for the desired time points (e.g., 6, 12, 24 hours).

-

Cell Lysis: Harvest cells and wash with ice-cold PBS. Lyse the cells in RIPA buffer on ice for 30 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay according to the manufacturer's instructions.

-

Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil at 95-100°C for 5 minutes.

-

SDS-PAGE and Transfer: Load equal amounts of protein per lane onto an SDS-PAGE gel. Separate proteins by electrophoresis. Transfer the separated proteins to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.

-

Washing and Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again three times with TBST. Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Analysis: Quantify band intensities using densitometry software and normalize to the loading control (GAPDH or β-actin).

Caption: Experimental workflow for Western Blotting.

Cell Viability Assay

This protocol measures the effect of this compound on the proliferation and viability of lymphoma cells.

Materials:

-

Lymphoma cell lines

-

This compound

-

DMSO

-

Cell culture medium

-

96-well plates

-

CellTiter-Glo® Luminescent Cell Viability Assay kit or similar

-

Luminometer

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add the diluted compound or DMSO (vehicle control) to the wells.

-

Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

-

Assay Reagent Addition: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. Add 100 µL of the reagent to each well.

-

Signal Development: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Data Acquisition: Measure the luminescence of each well using a luminometer.

-

Data Analysis: Calculate the percentage of cell viability relative to the DMSO-treated control. Determine the IC50 value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Synergistic Effects with MDM2 Inhibitors

Given that this compound upregulates MDM2 as part of the p53 negative feedback loop, combining this compound with an MDM2 inhibitor presents a rational therapeutic strategy.[1] Studies have shown that this combination leads to synergistic anti-proliferative activity and can induce rapid tumor regression in vivo.[1]

Caption: Synergistic action of this compound and an MDM2 inhibitor.

Conclusion

This compound represents a promising therapeutic agent that activates the p53 signaling pathway through a novel mechanism of CK1α degradation. This leads to potent anti-proliferative effects in cancer cells, particularly in hematopoietic malignancies. The data and protocols presented in this guide provide a framework for researchers to further investigate the therapeutic potential of this compound and similar molecular glues. The synergistic effect observed with MDM2 inhibitors highlights a promising combination therapy strategy that warrants further preclinical and clinical investigation.

References

FPFT-2216: A Technical Guide to its Inhibition of NF-κB Signaling

For Researchers, Scientists, and Drug Development Professionals

Abstract

FPFT-2216 is a novel small molecule "molecular glue" that has demonstrated potent anti-lymphoma activity. Its mechanism of action involves the induced degradation of several key cellular proteins, leading to the modulation of multiple signaling pathways. A critical aspect of its anti-cancer effect is the inhibition of the nuclear factor kappa B (NF-κB) signaling cascade. This document provides an in-depth technical overview of the mechanism by which this compound inhibits NF-κB signaling, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Introduction to this compound and NF-κB Signaling

This compound is a molecular glue compound that induces the degradation of specific target proteins through the ubiquitin-proteasome system. Its known targets include the IKAROS family zinc finger proteins 1 and 3 (IKZF1 and IKZF3), casein kinase 1α (CK1α), and phosphodiesterase 6D (PDE6D)[1][2]. The degradation of these proteins has profound effects on cancer cell survival and proliferation.

The NF-κB signaling pathway is a crucial regulator of immune and inflammatory responses, cell survival, and proliferation. In many hematological malignancies, including lymphoma, this pathway is constitutively active, promoting cancer cell survival and resistance to therapy. The canonical NF-κB pathway is tightly controlled by the inhibitor of κB (IκB) proteins, which sequester NF-κB dimers in the cytoplasm. Upon stimulation, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent proteasomal degradation. This allows the NF-κB p50/p65 heterodimer to translocate to the nucleus and activate the transcription of target genes.

Mechanism of this compound-Mediated NF-κB Inhibition

This compound inhibits NF-κB signaling primarily through the degradation of CK1α[3][4][5]. CK1α is a critical component of the CARD11-BCL10-MALT1 (CBM) signalosome complex, which is essential for antigen receptor-mediated NF-κB activation in lymphocytes[3][4].

The degradation of CK1α by this compound disrupts the formation and activity of the CBM complex. This leads to a reduction in the phosphorylation of IκBα and consequently, the inhibition of NF-κB nuclear translocation and transcriptional activity[3][4]. The effects of this compound on the CBM complex and downstream NF-κB signaling are more potent than those of known IKZF1/3 degraders[3][4].

Quantitative Data

Anti-proliferative Activity of this compound in Lymphoma Cell Lines

This compound exhibits potent anti-proliferative activity across a range of lymphoid tumor cell lines. The half-maximal inhibitory concentration (IC50) values are significantly lower than those of other thalidomide derivatives like lenalidomide, pomalidomide, avadomide, and iberdomide[6].

| Cell Line | Tumor Type | p53 Status | This compound IC50 (µmol/L) | Lenalidomide IC50 (µmol/L) | Pomalidomide IC50 (µmol/L) | Avadomide IC50 (µmol/L) | Iberdomide IC50 (µmol/L) |

| OCI-Ly3 | DLBCL (non-GCB) | Mutant | 0.090 | >10 | >10 | >10 | >10 |

| Z-138 | MCL | Wild-type | 0.140 | >10 | >10 | >10 | >10 |

| RS4;11 | ALL | Wild-type | 0.351 | >10 | >10 | >10 | >10 |

| Kasumi-10 | AML | Wild-type | 0.093 | >10 | >10 | >10 | >10 |

| DLBCL: Diffuse Large B-cell Lymphoma; MCL: Mantle Cell Lymphoma; ALL: Acute Lymphoblastic Leukemia; AML: Acute Myeloid Leukemia; GCB: Germinal Center B-cell-like.[6] |

Degradation of Target Proteins

This compound induces the degradation of its target proteins in a dose-dependent manner. In MOLT4 cells, over 50% degradation of PDE6D is observed at a dose of 8 nM, with maximum degradation of PDE6D, IKZF1, IKZF3, and CK1α occurring at 200 nM after a 4-hour treatment[1].

Signaling Pathway and Experimental Workflow Diagrams

NF-κB Signaling Pathway Inhibition by this compound

Caption: this compound inhibits NF-κB by degrading CK1α, a key CBM complex component.

Experimental Workflow for Assessing NF-κB Inhibition

Caption: Workflow for evaluating this compound's impact on NF-κB signaling.

Detailed Experimental Protocols

Cell Culture and Drug Treatment

-

Cell Lines: Use human lymphoma cell lines such as OCI-Ly3 (non-GCB DLBCL) and Z-138 (MCL).

-

Culture Conditions: Culture cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

This compound Preparation: Dissolve this compound in dimethyl sulfoxide (DMSO) to prepare a stock solution (e.g., 10 mM). Further dilute in culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent-induced toxicity.

-

Treatment: Seed cells at a desired density (e.g., 5 x 10^5 cells/mL) and allow them to acclimate before adding this compound at various concentrations for the specified duration (e.g., 4, 8, 24 hours).

Western Blotting for NF-κB Pathway Proteins

-

Cell Lysis: After treatment, harvest cells by centrifugation, wash with ice-cold PBS, and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on a 10% SDS-polyacrylamide gel and transfer to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies against p-IκBα, IκBα, p-NF-κB p65, NF-κB p65, CK1α, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantification: Densitometrically quantify the band intensities using image analysis software and normalize to the loading control.

Immunoprecipitation of the CBM Complex

-

Cell Lysis: Lyse treated cells in a non-denaturing lysis buffer (e.g., 1% Triton X-100 in PBS with protease and phosphatase inhibitors).

-

Pre-clearing: Pre-clear the cell lysates by incubating with protein A/G agarose beads for 1 hour at 4°C.

-

Immunoprecipitation: Incubate the pre-cleared lysates with an antibody against a CBM complex component (e.g., anti-CARD11 or anti-MALT1) overnight at 4°C with gentle rotation.

-

Immune Complex Capture: Add protein A/G agarose beads and incubate for 2-4 hours at 4°C to capture the immune complexes.

-

Washing and Elution: Wash the beads several times with lysis buffer to remove non-specific binding. Elute the immunoprecipitated proteins by boiling in SDS-PAGE sample buffer.

-

Western Blot Analysis: Analyze the eluted proteins by western blotting using antibodies against other CBM complex components (e.g., BCL10, MALT1) to assess the integrity of the complex.

MALT1 Protease Activity Assay

-

Principle: This assay measures the proteolytic activity of MALT1, a key component of the CBM complex. Commercially available kits often utilize a fluorogenic substrate that is specifically cleaved by MALT1.

-

Procedure (General):

-

Prepare cell lysates from this compound-treated and control cells.

-

Incubate the lysates with the MALT1 fluorogenic substrate in the provided assay buffer.

-

Measure the fluorescence intensity over time using a fluorescence plate reader at the appropriate excitation and emission wavelengths.

-

The rate of increase in fluorescence is proportional to the MALT1 activity.

-

Alternatively, cell-based reporter assays, such as those using a split-luciferase system with an intervening MALT1 cleavage site, can be employed to measure MALT1 activity in living cells.

-

NF-κB Luciferase Reporter Assay

-

Transfection: Transfect lymphoma cells with a luciferase reporter plasmid containing NF-κB response elements in its promoter and a control plasmid (e.g., Renilla luciferase) for normalization of transfection efficiency.

-

Treatment: After transfection, treat the cells with this compound at various concentrations.

-

Cell Lysis and Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in cell number and transfection efficiency. A decrease in the normalized luciferase activity indicates inhibition of NF-κB transcriptional activity.

Conclusion

This compound represents a promising therapeutic agent for lymphomas and potentially other malignancies driven by aberrant NF-κB signaling. Its unique mechanism of action, involving the targeted degradation of CK1α and subsequent disruption of the CBM complex, provides a clear rationale for its potent inhibition of the NF-κB pathway. The experimental protocols and data presented in this guide offer a framework for researchers to further investigate the intricate molecular details of this compound's activity and to explore its full therapeutic potential.

References

- 1. Quantifying Nuclear p65 as a Parameter for NF-κB Activation: Correlation Between ImageStream Cytometry, Microscopy and Western Blot - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Monitoring the Levels of Cellular NF-κB Activation States - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Challenges with Methods for Detecting and Studying the Transcription Factor Nuclear Factor Kappa B (NF-κB) in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

FPFT-2216: A Technical Whitepaper on its Novelty Compared to Thalidomide Derivatives

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

FPFT-2216 is a novel, preclinical molecular glue with a distinct chemical scaffold that sets it apart from traditional thalidomide derivatives. While both this compound and thalidomide analogs engage the Cereblon (CRBN) E3 ubiquitin ligase, this compound exhibits a unique and potent substrate degradation profile, leading to enhanced anti-tumor activity in hematological malignancies. Notably, this compound demonstrates superior antiproliferative effects in lymphoma cell lines compared to lenalidomide, pomalidomide, and iberdomide. Its mechanism of action involves the simultaneous degradation of Ikaros (IKZF1), Aiolos (IKZF3), and Casein Kinase 1α (CK1α), as well as the novel target Phosphodiesterase 6D (PDE6D). This multi-pronged approach results in the activation of the p53 tumor suppressor pathway and inhibition of the pro-survival NF-κB signaling cascade. This whitepaper provides a comprehensive technical overview of this compound, presenting its unique chemical features, comparative efficacy data, and detailed experimental protocols to facilitate further research and development.

Introduction: The Landscape of Molecular Glues in Oncology

The serendipitous discovery of thalidomide's potent anti-myeloma and immunomodulatory activities ushered in a new era of cancer therapeutics. The subsequent elucidation of its mechanism of action—the recruitment of neosubstrates to the CRL4-CRBN E3 ubiquitin ligase for proteasomal degradation—gave rise to the concept of "molecular glues." This therapeutic modality has been successfully exploited with the development of thalidomide derivatives, lenalidomide and pomalidomide, which have become cornerstones in the treatment of multiple myeloma and other hematological malignancies. More recently, next-generation immunomodulatory drugs (IMiDs®), such as iberdomide, have been developed with the aim of improving efficacy and overcoming resistance.

Despite these advancements, the quest for novel molecular glues with improved potency, selectivity, and distinct substrate profiles continues. The development of molecules with unique chemical scaffolds that can engage the CRL4-CRBN complex in novel ways offers the potential for enhanced therapeutic windows and the ability to target previously undruggable proteins. This compound has emerged as a promising candidate in this pursuit, demonstrating a distinct pharmacological profile compared to the established thalidomide derivatives.

This compound: A Structurally Novel Molecular Glue

A key distinguishing feature of this compound is its chemical structure, which incorporates a novel scaffold comprising a triazole and a thiophene ring.[1] This is a significant departure from the phthalimide or isoindolinone core that characterizes thalidomide and its derivatives.

Table 1: Chemical Structure Comparison

| Compound | Core Structure | Key Distinguishing Features |

| Thalidomide | Phthalimide | Glutarimide ring |

| Lenalidomide | Phthalimide | Amino group at the 4-position of the phthalimide ring |

| Pomalidomide | Phthalimide | Amino group at the 4-position and a carbonyl group on the glutarimide ring |

| Iberdomide | Phthalimide derivative | Complex heterocyclic system attached to the phthalimide core |

| This compound | Triazole and Thiophene | Absence of the phthalimide core; presence of a triazole-thiophene moiety |

Comparative Mechanism of Action

Both this compound and thalidomide derivatives function as molecular glues by binding to CRBN and inducing the degradation of specific substrate proteins. However, the unique chemical structure of this compound leads to a distinct and expanded substrate degradation profile, resulting in a novel mechanism of anti-tumor activity.

Shared Target: The CRL4-CRBN E3 Ubiquitin Ligase Complex

The foundational mechanism for both classes of compounds is their interaction with the CRL4-CRBN E3 ubiquitin ligase complex. By binding to CRBN, they alter its substrate specificity, leading to the ubiquitination and subsequent proteasomal degradation of proteins that are not normally targeted by this ligase.

Figure 1. General mechanism of action for molecular glues targeting the CRL4-CRBN complex.

Differential Substrate Degradation Profiles

While there is an overlap in the targeted substrates, this compound exhibits a broader and more potent degradation activity compared to thalidomide derivatives.

Table 2: Comparative Substrate Degradation Profile

| Substrate | This compound | Lenalidomide | Pomalidomide | Iberdomide |

| IKZF1 (Ikaros) | Yes (Potent) | Yes | Yes (Potent) | Yes (Potent) |

| IKZF3 (Aiolos) | Yes (Potent) | Yes | Yes (Potent) | Yes (Potent) |

| CK1α | Yes (Potent) | Yes (Modest) | No | No |

| PDE6D | Yes | No | No | No |

-

IKZF1 and IKZF3: The degradation of these lymphoid transcription factors is a hallmark of IMiD activity and is crucial for their anti-myeloma effects. This compound is also a potent degrader of IKZF1 and IKZF3.

-

CK1α: Lenalidomide is known to induce the degradation of CK1α, which is particularly relevant in the context of del(5q) myelodysplastic syndrome. However, this compound demonstrates a more potent degradation of CK1α.[1]

-

PDE6D: A novel and distinguishing feature of this compound is its ability to degrade phosphodiesterase 6D (PDE6D).[2] This target is not known to be degraded by thalidomide or its common derivatives.

Signaling Pathway Modulation

The unique substrate degradation profile of this compound translates into distinct downstream effects on key signaling pathways that govern cancer cell survival and proliferation.

The potent degradation of CK1α by this compound leads to the activation of the p53 tumor suppressor pathway.[3][4] CK1α is a negative regulator of p53, and its degradation results in increased p53 stability and transcriptional activity. This, in turn, leads to the upregulation of p53 target genes such as p21, a key cell cycle inhibitor.

Figure 2. This compound-mediated activation of the p53 pathway.

This compound has been shown to inhibit the NF-κB signaling pathway by decreasing the activity of the CARD11/BCL10/MALT1 (CBM) complex.[4] This effect is mediated through the degradation of CK1α and is more potent than that observed with IKZF1/3 degraders alone.[4]

Figure 3. This compound-mediated inhibition of the NF-κB pathway.

In Vitro Efficacy: A Head-to-Head Comparison

This compound has demonstrated significantly greater antiproliferative activity in various hematological cancer cell lines compared to established thalidomide derivatives.

Antiproliferative Activity in Hematological Malignancies

Table 3: Comparative IC50 Values in Lymphoma and Multiple Myeloma Cell Lines (µM)

| Cell Line | Tumor Type | This compound | Lenalidomide | Pomalidomide | Iberdomide |

| OCI-Ly3 | DLBCL | 0.090 | >10 | >10 | >10 |

| Z-138 | MCL | 0.140 | >10 | >10 | >10 |

| RS4;11 | ALL | 0.351 | >10 | >10 | >10 |

| Kasumi-10 | - | 0.093 | >10 | >10 | >10 |

| RPMI-8226 | Multiple Myeloma | - | >10 | 8 | - |

| OPM2 | Multiple Myeloma | - | - | 10 | - |

Data for this compound, lenalidomide, pomalidomide, and iberdomide in OCI-Ly3, Z-138, RS4;11, and Kasumi-10 from[5]. Data for pomalidomide in RPMI-8226 and OPM2 from[6].

The data clearly indicates that this compound is significantly more potent than lenalidomide, pomalidomide, and iberdomide in the tested lymphoma cell lines, with IC50 values in the nanomolar range while the thalidomide derivatives show minimal activity at concentrations up to 10 µM.[5]

In Vivo Preclinical Models

The potent in vitro activity of this compound has been translated into significant anti-tumor efficacy in in vivo xenograft models of lymphoma.

Lymphoma Xenograft Models

In a Z-138 mantle cell lymphoma xenograft model, co-administration of this compound (10 mg/kg) with an MDM2 inhibitor led to rapid tumor regression, with tumors nearly disappearing after 10 days of treatment.[7] This combination therapy demonstrated a synergistic effect. Furthermore, in a patient-derived diffuse large B-cell lymphoma (DLBCL) xenograft model, this compound administered at 0.1 and 1 mg/kg showed significant tumor growth inhibition.[8]

Detailed Experimental Protocols

Cell Viability Assays

Protocol: WST-8 Assay for Antiproliferative Activity

-

Cell Seeding: Seed lymphoid tumor cell lines in 96-well plates at a density of 5,000 to 40,000 cells per well in a final volume of 100 µL of complete culture medium.

-

Compound Treatment: Add serial dilutions of this compound, thalidomide derivatives, or vehicle control (DMSO) to the wells.

-

Incubation: Culture the plates for 3 days at 37°C in a humidified atmosphere with 5% CO2.

-

WST-8 Addition: Add 10 µL of WST-8 reagent to each well.

-

Incubation: Incubate the plates for 1-4 hours at 37°C.

-

Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control wells and determine the IC50 values using a non-linear regression analysis.

Figure 4. Workflow for the WST-8 cell viability assay.

Western Blotting for Protein Degradation

Protocol: Immunoblotting for IKZF1, CK1α, and PDE6D

-

Cell Culture and Treatment: Plate MOLT-4 cells at a density of 3 x 10^5 to 1 x 10^6 cells/mL and treat with various concentrations of this compound or thalidomide derivatives for the desired time points (e.g., 4, 6, 24 hours).

-

Cell Lysis: Harvest the cells, wash with ice-cold PBS, and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer and separate the proteins on a 4-20% Tris-glycine gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against IKZF1, CK1α, PDE6D, or a loading control (e.g., GAPDH, β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Densitometry Analysis: Quantify the band intensities to determine the extent of protein degradation relative to the loading control.

Figure 5. Workflow for Western Blotting analysis.

In Vivo Xenograft Studies

Protocol: Subcutaneous Lymphoma Xenograft Model

-

Cell Preparation: Harvest Z-138 or other suitable lymphoma cells and resuspend them in a 1:1 mixture of PBS and Matrigel at a concentration of 1 x 10^7 cells/100 µL.

-

Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension into the flank of immunodeficient mice (e.g., NOD-SCID).

-

Tumor Growth Monitoring: Monitor tumor growth by caliper measurements and calculate tumor volume using the formula: (Length x Width^2) / 2.

-

Treatment Initiation: Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Drug Administration: Administer this compound (e.g., 0.1-10 mg/kg), thalidomide derivatives, or vehicle control via the appropriate route (e.g., oral gavage, intraperitoneal injection) according to the desired schedule.

-

Efficacy Assessment: Continue to monitor tumor volume and body weight throughout the study.

-

Endpoint: Euthanize the mice when tumors reach the predetermined endpoint size, and collect tumors for further analysis (e.g., immunohistochemistry, western blotting).

Conclusion: The Therapeutic Potential of this compound

This compound represents a significant advancement in the field of molecular glues. Its novel chemical scaffold, expanded substrate degradation profile, and potent anti-tumor activity in preclinical models of hematological malignancies underscore its potential as a next-generation therapeutic agent. The ability of this compound to potently degrade CK1α and the novel target PDE6D, in addition to the established IMiD targets IKZF1 and IKZF3, provides a multi-faceted attack on cancer cell signaling pathways. The superior in vitro potency of this compound compared to established thalidomide derivatives warrants further investigation and highlights its promise for addressing unmet medical needs in lymphoma and other cancers. This technical whitepaper provides a foundational understanding of the novelty of this compound and serves as a resource for the scientific community to further explore its therapeutic potential.

References

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. Development of PDE6D and CK1α Degraders Through Chemical Derivatization of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pomalidomide Shows Significant Therapeutic Activity against CNS Lymphoma with a Major Impact on the Tumor Microenvironment in Murine Models - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Paper: Iberdomide Enhances Dara Mediated Cytotoxicity through Upregulation of CDC Activity and Elevated NK Cell Mediated ADCC [ash.confex.com]

- 5. This compound, a Novel Anti-lymphoma Compound, Induces Simultaneous Degradation of IKZF1/3 and CK1α to Activate p53 and Inhibit NFκB Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. licorbio.com [licorbio.com]

- 7. Iberdomide with cyclophosphamide and dexamethasone in RRMM: first results from the ICON study | VJHemOnc [vjhemonc.com]

- 8. Lymphoma Xenograft - Altogen Labs [altogenlabs.com]

Probing the Proteome: A Technical Guide to the Selectivity of FPFT-2216

For Researchers, Scientists, and Drug Development Professionals

Abstract

FPFT-2216 is a novel molecular glue compound that has demonstrated significant potential in the targeted degradation of key cellular proteins implicated in cancer and inflammatory diseases. This technical guide provides an in-depth analysis of the proteome-wide selectivity of this compound, offering a comprehensive resource for researchers in drug discovery and development. Through a detailed examination of its mechanism of action, experimental protocols, and quantitative proteomic data, this document elucidates the compound's target profile and its effects on cellular signaling pathways.

Introduction

This compound is a small molecule that functions as a "molecular glue," inducing the proximity of an E3 ubiquitin ligase, Cereblon (CRBN), to specific target proteins, leading to their ubiquitination and subsequent degradation by the proteasome.[1][2] This mechanism of action places this compound in the class of targeted protein degraders, a rapidly emerging therapeutic modality. Initial studies have identified several primary targets of this compound, including the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), Casein Kinase 1 alpha (CK1α), and Phosphodiesterase 6D (PDE6D).[1][2][3] Understanding the precise selectivity of this compound across the entire proteome is critical for predicting its therapeutic efficacy and potential off-target effects.

Mechanism of Action: Induced Protein Degradation

This compound facilitates the interaction between the CRL4-CRBN E3 ubiquitin ligase complex and its neosubstrates. This induced proximity leads to the polyubiquitination of the target proteins, marking them for recognition and degradation by the 26S proteasome. The degradation of these key proteins has significant downstream effects on cellular signaling.

Caption: this compound mechanism of action.

Proteome-Wide Selectivity of this compound

Quantitative mass spectrometry-based proteomics has been employed to determine the global protein abundance changes in human cell lines upon treatment with this compound. These studies provide a comprehensive view of the compound's selectivity.

Quantitative Proteomics Data

The following table summarizes the degradation of the primary targets of this compound in MOLT4 cells treated with 1 µM of the compound for 5 hours.[2]

| Target Protein | UniProt ID | Cellular Function | Degradation (%) |

| IKZF1 (Ikaros) | Q13427 | Transcription factor, hematopoiesis | >95% |

| IKZF3 (Aiolos) | Q9UKT9 | Transcription factor, B-cell development | >95% |

| CSNK1A1 (CK1α) | P48729 | Serine/threonine kinase, signaling | >95% |

| PDE6D | O43924 | Prenyl-binding protein, protein trafficking | >95% |

In dose-response studies in MOLT4 cells treated for 4 hours, significant degradation of PDE6D was observed at concentrations as low as 8 nM, with maximal degradation of all four primary targets occurring at 200 nM.[1][2] Time-course experiments with 1 µM this compound in MOLT4 cells showed complete degradation of PDE6D within 2 hours, and this degradation was sustained for at least 24 hours.[1][2]

Impact on Cellular Signaling Pathways

The degradation of IKZF1/3 and CK1α by this compound leads to significant downstream effects on key signaling pathways, notably the activation of the p53 tumor suppressor pathway and the inhibition of the NF-κB signaling pathway.[3][4]

Activation of the p53 Pathway

Degradation of CK1α by this compound leads to the stabilization and activation of p53, a critical tumor suppressor protein. Activated p53 then transcriptionally upregulates its target genes, such as p21 and MDM2, leading to cell cycle arrest and apoptosis.[3]

Caption: this compound-induced p53 pathway activation.

Inhibition of the NF-κB Pathway

This compound-mediated degradation of CK1α also results in the inhibition of the CARD11/BCL10/MALT1 (CBM) complex, a key signaling node in the NF-κB pathway.[3][4] This leads to decreased phosphorylation of IκBα and subsequent inhibition of NF-κB activity, which is crucial for the survival of certain cancer cells.[3]

Caption: this compound-induced NF-κB pathway inhibition.

Experimental Protocols

The following section details the methodologies used to generate the proteome-wide selectivity data for this compound.

Cell Culture and Treatment

-

Cell Line: MOLT4 (human T-cell acute lymphoblastic leukemia) cells were used for the proteomic analysis.[2]

-

Culture Conditions: Cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Compound Treatment: For proteome-wide analysis, MOLT4 cells were treated with 1 µM this compound or DMSO as a vehicle control for 5 hours.[2] For dose-response studies, cells were treated with varying concentrations of this compound (e.g., 0, 1.6, 8, 40, 200, 1000 nM) for 4 hours.[1]

Quantitative Mass Spectrometry-Based Proteomics

A label-based quantitative proteomics workflow, such as Tandem Mass Tag (TMT) labeling, is typically employed to determine relative protein abundance.

Caption: A typical quantitative proteomics workflow.

-

Sample Preparation:

-

Cells were harvested and lysed in a buffer containing protease and phosphatase inhibitors.

-

Protein concentration was determined using a BCA assay.

-

Proteins were reduced, alkylated, and then digested into peptides using trypsin.

-

-

Tandem Mass Tag (TMT) Labeling:

-

Peptides from each sample (e.g., control and this compound treated) were labeled with distinct TMT isobaric tags.

-

The labeled samples were then combined into a single mixture.

-

-

Liquid Chromatography-Mass Spectrometry (LC-MS/MS):

-

The combined peptide mixture was fractionated using high-pH reversed-phase liquid chromatography.

-

Each fraction was then analyzed by nano-LC-MS/MS on a high-resolution mass spectrometer (e.g., an Orbitrap instrument).

-

-

Data Analysis:

-

The raw mass spectrometry data was processed using a software suite like Proteome Discoverer.

-

MS/MS spectra were searched against a human protein database (e.g., UniProt) to identify peptides and proteins.

-

The intensities of the TMT reporter ions were used to determine the relative abundance of each protein between the different treatment conditions.

-

Western Blotting

Western blotting is used to validate the findings from the mass spectrometry experiments for specific proteins of interest.

-

Procedure:

-

Protein lysates from treated and control cells were separated by SDS-PAGE.

-

Proteins were transferred to a PVDF membrane.

-

The membrane was blocked and then incubated with primary antibodies specific to the target proteins (e.g., anti-IKZF1, anti-CK1α, anti-PDE6D) and a loading control (e.g., anti-GAPDH).

-

The membrane was then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

-

Conclusion

This compound is a potent molecular glue that induces the degradation of a specific set of proteins, including IKZF1, IKZF3, CK1α, and PDE6D. Proteome-wide selectivity studies have confirmed the high specificity of this compound for these targets at effective concentrations. The degradation of these proteins has profound effects on cellular signaling, including the activation of the p53 pathway and the inhibition of the NF-κB pathway, providing a mechanistic basis for its potential therapeutic applications in oncology and inflammatory diseases. The detailed experimental protocols provided herein offer a guide for researchers seeking to further investigate the activity of this compound and other molecular glue degraders. Further research has also focused on chemical derivatization of this compound to develop next-generation degraders with even greater selectivity for individual targets like PDE6D or CK1α.[2][5]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Development of PDE6D and CK1α Degraders Through Chemical Derivatization of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound, a Novel Anti-lymphoma Compound, Induces Simultaneous Degradation of IKZF1/3 and CK1α to Activate p53 and Inhibit NFκB Signaling - PMC [pmc.ncbi.nlm.nih.gov]